(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid
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Overview
Description
(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry. The key steps include:
Fmoc Protection: The amino group of the starting bicyclo[3.2.0]heptane is protected using Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with a carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The Fmoc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Various functionalized derivatives based on the substituent used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:
Fmoc-protected amino acids: These compounds share the Fmoc protection strategy but differ in their core structures.
Bicyclo[3.2.0]heptane derivatives: Other derivatives of this bicyclic structure may have different functional groups or stereochemistry.
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Properties
IUPAC Name |
(1R,5S,6S,7S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-17-10-5-11-18(17)21(20)24-23(27)28-12-19-15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9,17-21H,5,10-12H2,(H,24,27)(H,25,26)/t17-,18+,20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLKUCBJUHPMN-YHELAOLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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